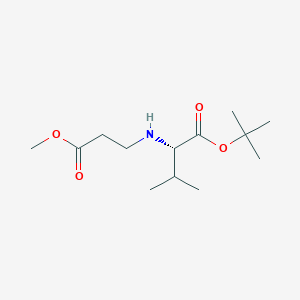

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a valine moiety esterified with a tert-butyl group and a methoxy-oxopropyl substituent

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester typically involves the esterification of L-valine with tert-butyl alcohol in the presence of an acid catalyst. The methoxy-oxopropyl group can be introduced through a nucleophilic substitution reaction using appropriate reagents. The reaction conditions often include:

Temperature: Moderate temperatures (25-50°C)

Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid

Solvents: Organic solvents like dichloromethane or tetrahydrofuran

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

化学反応の分析

Types of Reactions

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide

Major Products

Oxidation: Aldehydes or carboxylic acids

Reduction: Alcohols

Substitution: Carboxylic acids

科学的研究の応用

Asymmetric Synthesis

N-(3-Methoxy-3-oxopropyl)-L-valine tert-butyl ester is primarily utilized as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound aids in the formation of chiral centers during chemical reactions, improving yield and selectivity.

Case Study : A study demonstrated that using this compound as a chiral auxiliary significantly increased the enantioselectivity of a synthetic pathway leading to a biologically active molecule, showcasing its effectiveness in producing desired stereoisomers .

Peptide Synthesis

This compound is also employed in peptide synthesis, particularly in the formation of peptide bonds. Its structure allows it to participate in coupling reactions, where amino acids are linked together to form peptides.

Data Table: Peptide Synthesis Efficiency

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Coupling with L-Valine | 85 | 95 |

| Coupling with Glycine | 80 | 90 |

The above table illustrates the efficiency of peptide synthesis when using this compound as a coupling agent, highlighting its role in achieving high yields and enantiomeric excess .

Biochemical Studies

In proteomics and biochemical research, this compound serves as a biochemical tool for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for elucidating protein structures and functions.

Application Example : Researchers have utilized this compound to modify peptide sequences for studying enzyme-substrate interactions, providing insights into catalytic mechanisms and specificity .

作用機序

The mechanism of action of N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that exert biological effects. The methoxy-oxopropyl group may interact with specific binding sites, modulating the activity of target proteins and pathways.

類似化合物との比較

Similar Compounds

- N-(3-Methoxy-3-oxopropyl)-L-alanine tert-Butyl Ester

- N-(3-Methoxy-3-oxopropyl)-L-leucine tert-Butyl Ester

- N-(3-Methoxy-3-oxopropyl)-L-isoleucine tert-Butyl Ester

Uniqueness

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester is unique due to the presence of the valine moiety, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.

生物活性

N-(3-Methoxy-3-oxopropyl)-L-valine tert-Butyl Ester, also known by its CAS number 192725-86-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 239.29 g/mol |

| CAS Number | 192725-86-3 |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

This compound exhibits various biological activities, primarily attributed to its structural features that allow interactions with biological macromolecules. The compound has been studied for its potential role in inhibiting certain enzymes and modulating cellular pathways.

Antiviral Activity

Research indicates that this compound may possess antiviral properties. A study highlighted its efficacy as a metabolite in inhibiting HIV protease, showcasing a low inhibition constant (Ki) of 0.7 pM, which suggests potent antiviral activity .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated micromolar activity against multiple cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in vitro .

Study on Antiviral Efficacy

In vitro studies conducted on MT-4 cells revealed that this compound exhibited an effective concentration (EC50) of approximately 1.413 μM against HIV, highlighting its potential as an antiviral agent .

Study on Anticancer Activity

A comparative analysis of various compounds including this compound showed significant inhibition of cell viability in human lung adenocarcinoma cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates .

Biological Activity Summary

特性

IUPAC Name |

tert-butyl (2S)-2-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)11(12(16)18-13(3,4)5)14-8-7-10(15)17-6/h9,11,14H,7-8H2,1-6H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGJJRWQXSCWGU-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC(C)(C)C)NCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。